molecular formula C7H10BrN3O2 B13238085 Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate

Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate

Cat. No.: B13238085
M. Wt: 248.08 g/mol
InChI Key: RVNDWTXIRQAAIN-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the triazole ring, as well as a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a brominating agent, followed by esterification. One common method includes the reaction of 1-methyl-1H-1,2,3-triazole with bromine or a bromine-containing compound to introduce the bromine atom at the 4-position of the triazole ring. This is followed by the esterification of the resulting bromo-triazole with propanoic acid or its derivatives under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted triazoles.

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Hydrolysis: Propanoic acid and methanol.

Scientific Research Applications

Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate involves its interaction with molecular targets, such as enzymes or receptors, through the triazole ring. The bromine atom and ester group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate is unique due to the combination of the bromine atom, methyl group, and propanoate ester, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Biological Activity

Methyl 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoate is a compound that has garnered interest in various biological applications due to its unique structural properties, particularly the presence of the triazole moiety. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Overview

The molecular formula for this compound is C8H10BrN3O2C_8H_{10}BrN_3O_2, with a molecular weight of approximately 234.05 g/mol. The compound features a triazole ring, which is known for its bioactivity in medicinal chemistry.

PropertyValue
Molecular FormulaC₈H₁₀BrN₃O₂
Molecular Weight234.05 g/mol
IUPAC NameThis compound
CAS Number1692427-84-1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing triazole rings have been shown to exhibit significant antimicrobial properties. The structure allows for interaction with microbial enzymes or cellular components, disrupting their function and leading to cell death.
  • Antitumor Potential : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with cell cycle regulation and apoptosis pathways makes it a candidate for further investigation in cancer therapy.
  • Anticonvulsant Effects : Some studies suggest that triazole compounds may possess anticonvulsant properties, potentially acting on neurotransmitter systems to reduce seizure activity.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry highlighted the efficacy of triazole derivatives against various bacterial strains. This compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity

In a series of experiments assessing the cytotoxic effects of triazole derivatives on cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited an IC50 value indicating substantial growth inhibition compared to control groups. The structure–activity relationship (SAR) analysis revealed that the bromine substituent enhances its efficacy by increasing lipophilicity and facilitating cellular uptake .

Anticonvulsant Effects

Research conducted on various triazole compounds indicated potential anticonvulsant activity through modulation of GABAergic neurotransmission. The specific compound was tested in animal models and showed a reduction in seizure frequency, supporting its therapeutic potential for epilepsy management .

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

methyl 2-(5-bromo-3-methyltriazol-4-yl)propanoate

InChI

InChI=1S/C7H10BrN3O2/c1-4(7(12)13-3)5-6(8)9-10-11(5)2/h4H,1-3H3

InChI Key

RVNDWTXIRQAAIN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=NN1C)Br)C(=O)OC

Origin of Product

United States

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